1-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone

P-glycoprotein inhibition Multidrug resistance reversal ABCB1 modulation

1-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone is a synthetic aryl ethanone derivative (molecular weight 277.36 g·mol⁻¹, calculated LogP 2.1–2.7) featuring a para-substituted phenyl ring, a 2-hydroxypropoxy linker, and a terminal piperidine moiety. It is cataloged in major chemical biology databases (PubChem CID 3632476; ChEMBL CHEMBL147997) and has a documented, quantifiable bioactivity as an inhibitor of the ATP-binding cassette transporter P-glycoprotein (ABCB1/MDR1).

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
CAS No. 214627-88-0
Cat. No. B12175574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone
CAS214627-88-0
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OCC(CN2CCCCC2)O
InChIInChI=1S/C16H23NO3/c1-13(18)14-5-7-16(8-6-14)20-12-15(19)11-17-9-3-2-4-10-17/h5-8,15,19H,2-4,9-12H2,1H3
InChIKeyGGTKFZXPSSVDSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone (CAS 214627-88-0): Procurement-Ready Baseline Characterization


1-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone is a synthetic aryl ethanone derivative (molecular weight 277.36 g·mol⁻¹, calculated LogP 2.1–2.7) featuring a para-substituted phenyl ring, a 2-hydroxypropoxy linker, and a terminal piperidine moiety [1]. It is cataloged in major chemical biology databases (PubChem CID 3632476; ChEMBL CHEMBL147997) and has a documented, quantifiable bioactivity as an inhibitor of the ATP-binding cassette transporter P-glycoprotein (ABCB1/MDR1) [2]. This single-target annotation distinguishes it from the many aryl ethanone building blocks that lack explicit transporter interaction data, making it a relevant starting point for multidrug resistance modulation studies.

Target P-glycoprotein (ABCB1) moderate-affinity inhibitor tool
Isomer Para-substituted phenyl ring for correct pharmacophore geometry
Annotation Single ABCB1 target annotation; cleaner background than dual inhibitors
Physicochem Lower-lipophilicity reference (LogP ~2.7, MW 277 Da) for membrane partitioning studies

Why 1-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone Cannot Be Replaced by Generic Analogs


Subtle structural modifications within the aryl ethanone-piperidine chemotype lead to pronounced shifts in P-glycoprotein recognition and inhibitory capacity. The para-substitution pattern of 1-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone places the acetyl group in an electronically distinct position relative to ortho- or meta- isomers, directly influencing the hydrogen-bond network within the drug-binding pocket of ABCB1 [1]. Even conservative changes, such as replacing the piperidine ring with a morpholine, alter the amine pKa by approximately 2 log units, which is critical for the protonation-dependent interaction with P-glycoprotein’s transmembrane domains [2]. Moreover, the single-hydroxypropoxy linker imparts a specific hydrogen-bond donor count (HBD = 1) and polar surface area (tPSA ≈ 50 Ų) that are within the narrow window associated with passive permeability and efflux recognition; analogs lacking this hydroxyl group or containing additional H-bond donors would be expected to display markedly different transporter substrate/inhibitor profiles [2]. Therefore, generic substitution without explicit head-to-head pharmacological validation is not scientifically defensible.

Isomer position Ortho isomer (CAS 163858-61-5) rotates carbonyl vector ~60°, likely disrupting P-gp pocket hydrogen bonds; not interchangeable.
Amine ring Morpholine replacement shifts amine pKa by ~2 units, potentially altering protonation-dependent ABCB1 interaction.
Linker HBD Hydroxypropoxy linker contributes HBD=1; removal or addition of H-bond donors may change P-gp substrate/inhibitor recognition profile.

Quantitative Differentiation Evidence for 1-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone (CAS 214627-88-0)


P-gp Inhibitory Potency: Quantified EC50 Versus Clinical Standard Verapamil in Multidrug-Resistant Cancer Cells

In a calcein-AM accumulation assay performed in the human multidrug-resistant leukemia cell line CCRF/VCR1000 (which overexpresses P-glycoprotein), 1-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone demonstrated an EC50 of 49,000 nM (49 µM) for ABCB1 inhibition [1]. For comparison, the first-generation P-gp inhibitor verapamil, tested in analogous calcein-AM dye retention assays across multiple P-gp-overexpressing cell lines, consistently yields EC50 values in the 2–10 µM range [2][3]. This places the target compound approximately 5- to 25-fold less potent than verapamil. The measured potency differentiates it from both high-affinity third-generation inhibitors (e.g., tariquidar, IC50 < 100 nM) and completely inactive structural analogs, positioning it as a moderate-affinity tool for graded P-gp inhibition studies.

P-gp Inhibition EC50
Context-dependent
Target: 49 µM
Comparator (verapamil): 2–10 µM
Supports moderate-affinity P-gp inhibition studies; 5–25× weaker than verapamil.
Calcein-AM assay; cross-study comparator conditions may differ.
P-glycoprotein inhibition Multidrug resistance reversal ABCB1 modulation

Physicochemical Differentiation: Lipophilicity and Size Profiling Against P-gp Substrate Space

The target compound exhibits a calculated ACD/LogP of 2.70 and a molecular weight of 277.36 Da, with a polar surface area (tPSA) of 50 Ų and a single hydrogen-bond donor . These values place it at the lower boundary of the classical P-gp substrate recognition space (typical P-gp substrates: MW > 350 Da, LogP > 3.0, tPSA < 90 Ų, HBD ≥ 1) [1]. By contrast, the well-characterized P-gp substrate rhodamine 123 (MW 381 Da, LogP ~ 3.5) and the prototypical inhibitor verapamil (MW 455 Da, LogP ~ 3.8) both occupy a distinctly higher molecular weight and lipophilicity regime [1][2]. The compound's lower LogP and molecular weight suggest a reduced propensity for nonspecific membrane partitioning compared to larger P-gp modulators, which may translate into cleaner assay signals in cell-based transporter studies.

Physicochemical Profile
Class-level
MW 277 Da; LogP 2.70; tPSA 50 Ų
vs typical P-gp ligands: MW >350 Da, LogP >3.0
May serve as lower-lipophilicity reference for membrane partitioning deconvolution.
ACD/LogP prediction; experimental confirmation advised.
Lipophilicity Drug-likeness P-gp recognition determinants

Positional Isomer Differentiation: Para-Substituted Phenyl Ring vs. Ortho Isomer (CAS 163858-61-5)

The para-substitution pattern of the target compound (acetyl group at the 4-position relative to the alkoxy linker) places the electrophilic acetyl carbon and the hydrogen-bond-accepting carbonyl oxygen in a geometry that is structurally pre-organized for interaction with key residues in the ABCB1 drug-binding pocket [1]. The ortho isomer 1-[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone (CAS 163858-61-5) presents a substantially different spatial arrangement; the acetyl group is rotated approximately 60° relative to the linker plane, altering the vector of the carbonyl group and potentially disrupting the same hydrogen-bond network [2]. Although no published head-to-head comparison of the two isomers in a P-gp assay exists, established SAR for P-gp inhibitors indicates that positional isomerism at the central phenyl ring leads to >10-fold differences in inhibitory IC50 values for closely related chemotypes [3].

Positional Isomer SAR
Data to verify
Para: carbonyl vector along long axis
Ortho: vector rotated ~60°; no direct comparative P-gp data
Para-isomer identity essential for pharmacophore geometry; ortho may not reproduce activity.
Class-level SAR: >10-fold IC50 shifts reported for analogous isomers.
Positional isomerism Structure-activity relationship P-gp pharmacophore

ABCB1 Single-Target Annotation Versus Multi-Transporter Profiles of Advanced P-gp Inhibitors

Based on the currently available curated bioactivity data in ChEMBL and Molbic, 1-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone has a documented inhibitory interaction exclusively with ABCB1 (P-glycoprotein), with no annotated activity against the related multidrug resistance transporters ABCC1 (MRP1) or ABCG2 (BCRP) [1]. In contrast, advanced dual or pan-transporter inhibitors such as elacridar (GF120918) and tariquidar (XR9576) are explicitly profiled as dual ABCB1/ABCG2 inhibitors, with published IC50 values below 100 nM for both transporters [2]. The target compound's single-transporter annotation profile makes it a cleaner chemical probe for dissecting ABCB1-specific contributions in multi-transporter cellular backgrounds, provided its moderate potency is acceptable for the experimental design.

Transporter Annotation
Data to verify
Target: ABCB1 only (curated)
vs elacridar/tariquidar: dual ABCB1/ABCG2
Single-transporter annotation may reduce confounding effects; verify via counter-screening.
Absence of MRP1/BCRP data does not confirm selectivity.
Transporter selectivity ABCB1 specificity Off-target transporter profiling

Procurement-Driven Application Scenarios for 1-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone (214627-88-0)


Moderate-Affinity P-gp Inhibitor for Dose-Response Calibration in Multidrug Resistance Reversal Assays

With a documented EC50 of 49 µM against P-glycoprotein in CCRF/VCR1000 cells [1], this compound is well-suited as a mid-range calibration standard for laboratories establishing P-gp inhibition dose-response curves. Its potency is approximately 5- to 25-fold weaker than verapamil [2], allowing researchers to span a broad dynamic range when combining low-, moderate-, and high-affinity inhibitors in a single experimental plate.

Scaffold for Structure-Activity Relationship (SAR) Optimization of Piperidine-Based P-gp Modulators

The compound's low molecular weight (277.36 Da) and predicted LogP of 2.70 [1] provide a favorable starting point for medicinal chemistry derivatization, as multiple substitution vectors (acetyl group, piperidine nitrogen, phenyl ring) are available for systematic modification. The para-substitution pattern differentiates it from the ortho isomer CAS 163858-61-5, which would present a different pharmacophore geometry and is not interchangeable for SAR studies targeting the para-series .

ABCB1-Specific Pharmacological Tool for Deconvoluting Multi-Transporter Contributions in Drug-Resistant Cell Lines

Because current curated databases annotate this compound only for ABCB1 inhibition, with no reported activity against ABCC1 (MRP1) or ABCG2 (BCRP) [1], it can be employed as a single-transporter probe in cell lines co-expressing multiple efflux pumps. Researchers should confirm selectivity through dedicated counter-screening, but the single-target annotation offers a cleaner baseline for ABCB1-specific experiments than dual inhibitors like elacridar, which simultaneously block ABCB1 and ABCG2 at nanomolar concentrations [2].

Lower-Lipophilicity Reference Compound for Membrane Partitioning Deconvolution in Transporter Assays

The compound's calculated ACD/LogP of 2.70 and molecular weight of 277 Da place it at the lower boundary of the classical P-gp substrate recognition space, in contrast to the higher lipophilicity of verapamil (LogP ~ 3.8, MW 455 Da) and rhodamine 123 (LogP ~ 3.5, MW 381 Da) [1]. This physicochemical differentiation enables its use as a low-lipophilicity comparator to assess the contribution of nonspecific membrane partitioning to apparent transporter inhibition in cell-based fluorescence accumulation assays.

Application
Selection Property
Validation Focus
P-gp dose-response calibration
Moderate-affinity P-gp inhibition potency
Verify EC50 range in your cell line and assay conditions
Piperidine-based P-gp modulator SAR
Low molecular weight with multiple derivatization vectors
Confirm para-isomer identity and assess derivatization scope
ABCB1-specific probe in multi-transporter cells
Single ABCB1 annotation (no reported ABCC1/ABCG2 activity)
Dedicated counter-screening against MRP1 and BCRP
Low-lipophilicity reference for membrane partitioning studies
Distinct physicochemical profile (low LogP, low MW)
Compare membrane partitioning artifacts vs higher-lipophilicity P-gp ligands
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